
3-Phenyl-1,1-dipropylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1,1-dipropylthiourea: is an organic compound with the molecular formula C₁₃H₂₀N₂S and a molecular weight of 236.38 g/mol . It belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological research . This compound is characterized by the presence of a phenyl group and two propyl groups attached to the thiourea moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,1-dipropylthiourea typically involves the reaction of phenyl isothiocyanate with dipropylamine . The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction between phenyl isothiocyanate and dipropylamine. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 3-Phenyl-1,1-dipropylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction of the thiourea moiety can be achieved using reducing agents like or , leading to the formation of amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
科学研究应用
3-Phenyl-1,1-dipropylthiourea has several applications in scientific research, including:
作用机制
The mechanism of action of 3-Phenyl-1,1-dipropylthiourea involves its interaction with specific molecular targets and pathways. For instance, thiourea derivatives are known to inhibit enzymes such as tyrosinase , which plays a crucial role in melanin biosynthesis. The compound decreases melanin production by inhibiting the catalytic activity of tyrosinase and promoting its degradation via the ubiquitin-proteasome pathway . This mechanism is particularly relevant in the context of developing depigmentation agents for treating hyperpigmentation disorders .
相似化合物的比较
- 1-Phenyl-3-(2-thiazolyl)-2-thiourea
- N-Phenyl-N’,N’-dipropylthiourea
- Thiourea, N’-phenyl-N,N-dipropyl
Comparison: 3-Phenyl-1,1-dipropylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits a unique combination of lipophilicity and steric hindrance , influencing its reactivity and interaction with biological targets . This makes it a valuable compound for research and industrial applications, particularly in the development of novel therapeutic agents and specialty chemicals .
属性
IUPAC Name |
3-phenyl-1,1-dipropylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZPENUZEKSMDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=S)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
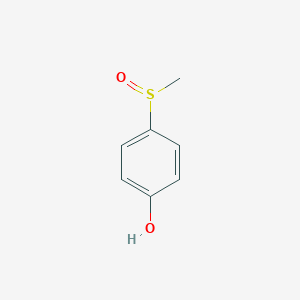
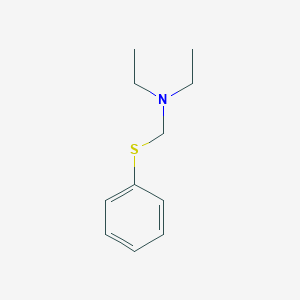
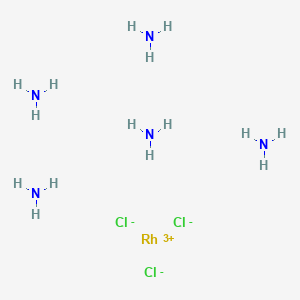
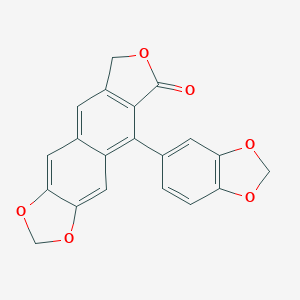
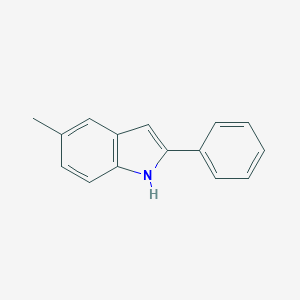

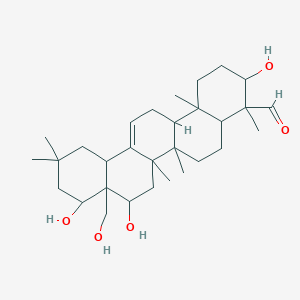
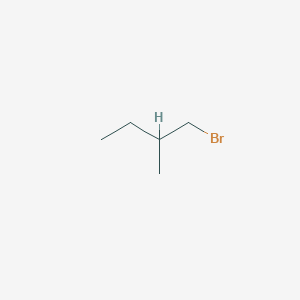
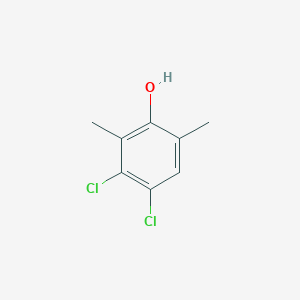
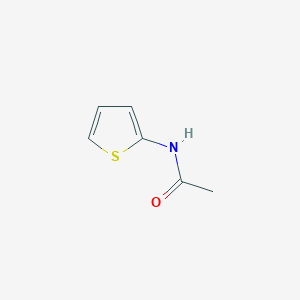
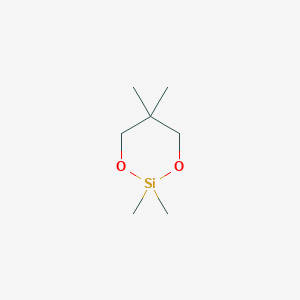
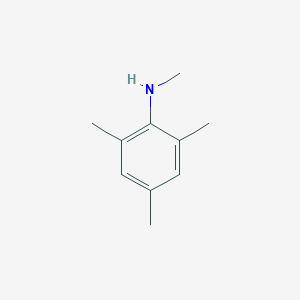
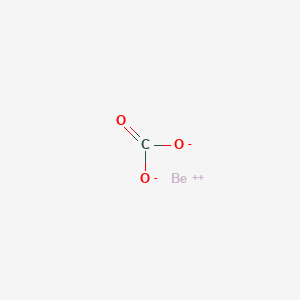
![7-chloro-9-methyl-12H-benzo[c]phenarsazinine](/img/structure/B81444.png)
